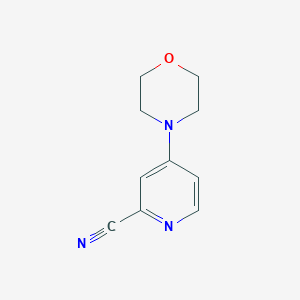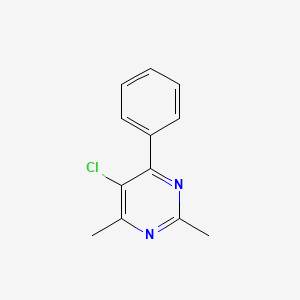
5-Chloro-2,4-dimethyl-6-phenylpyrimidine
Descripción general
Descripción
5-Chloro-2,4-dimethyl-6-phenylpyrimidine is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 . It is a pyrimidine derivative, which is a class of compounds that are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The pyrimidine ring is substituted with chlorine, methyl, and phenyl groups at the 5th, 2nd and 4th, and 6th positions respectively .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Research conducted on derivatives of pyrimidine rings, including 5-Chloro-2,4-dimethyl-6-phenylpyrimidine, has revealed their promising applications in nonlinear optics (NLO). A study involving Density Functional Theory (DFT) calculations showcased the significant NLO properties of phenyl pyrimidine derivatives, indicating their potential in optoelectronic and high-tech applications (Hussain et al., 2020).
Antiviral Activity
Some studies have explored the antiviral properties of pyrimidine derivatives. For instance, 5-Chloro-5-fluoro-6-alkoxypyrimidines, closely related to this compound, exhibited high antiviral activity against human flu viruses and RS virus (Chernikova et al., 2019).
Synthesis of Isothiazoles and Pyrimidines
Pyrimidine derivatives have been utilized in the synthesis of isothiazoles and other pyrimidines, showcasing the versatility of these compounds in chemical synthesis. A specific study reported the synthesis of 6-chloro-2,4-diphenyl and 6-chloro-4-methyl-2-phenylpyrimidines, demonstrating the potential of pyrimidine derivatives in creating diverse molecular structures (Crenshaw & Partyka, 1970).
Luminescent Properties
Luminescent properties of lanthanide-2-phenylpyrimidine-carboxylate frameworks, which can be related to this compound, have been explored. These novel luminescent frameworks have shown potential in structure and luminescence tuning, indicating their applicability in photoluminescence (Jia et al., 2014).
Antimicrobial Properties
Some pyrimidine derivatives exhibit significant antimicrobial properties. A series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles showed marked antibacterial activity against Gram-positive bacteria and moderate activity against Candida albicans, highlighting the potential of these compounds in antimicrobial applications (Al-Abdullah et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for 5-Chloro-2,4-dimethyl-6-phenylpyrimidine is not mentioned in the search results, pyrimidine derivatives are known to have various biological activities. For example, they are found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Propiedades
IUPAC Name |
5-chloro-2,4-dimethyl-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-11(13)12(15-9(2)14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLMGEJMJAUPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



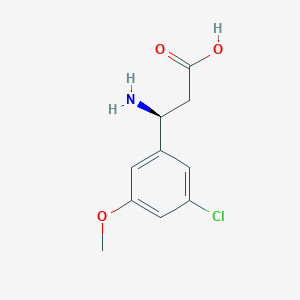
![8-Amino-1-azaspiro[4.5]decan-2-one](/img/structure/B3228978.png)


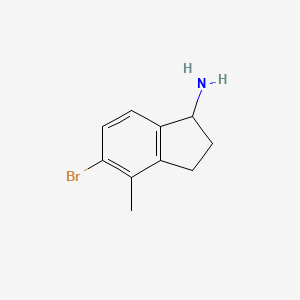
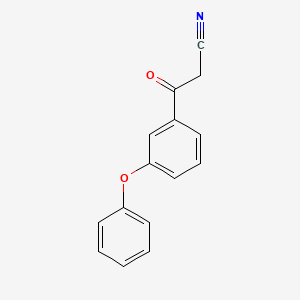
![2-[(Cyclohexylmethyl)amino]ethan-1-ol](/img/structure/B3229000.png)
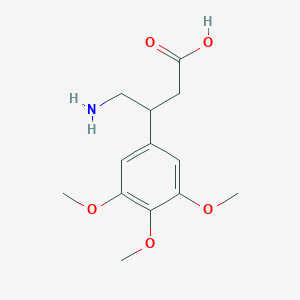
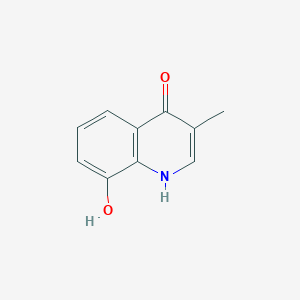
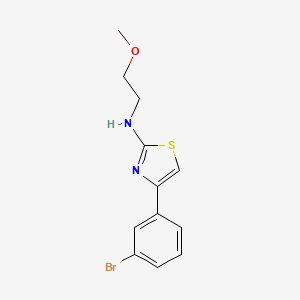
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl-](/img/structure/B3229028.png)
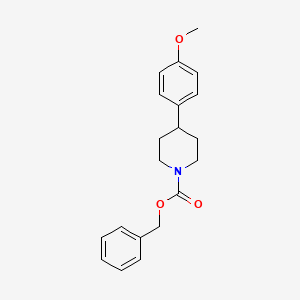
![(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3229054.png)
